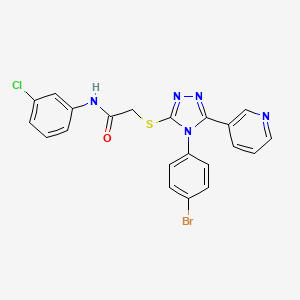

2-((4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chlorophenyl)acetamide

Beschreibung

Eigenschaften

CAS-Nummer |

763108-61-8 |

|---|---|

Molekularformel |

C21H15BrClN5OS |

Molekulargewicht |

500.8 g/mol |

IUPAC-Name |

2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chlorophenyl)acetamide |

InChI |

InChI=1S/C21H15BrClN5OS/c22-15-6-8-18(9-7-15)28-20(14-3-2-10-24-12-14)26-27-21(28)30-13-19(29)25-17-5-1-4-16(23)11-17/h1-12H,13H2,(H,25,29) |

InChI-Schlüssel |

BZFHWFSKDDZOPU-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CN=CC=C4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Cyclization of Thiosemicarbazide Intermediates

Thiosemicarbazides, derived from hydrazides and isothiocyanates, undergo cyclization under acidic or basic conditions. For example:

-

Hydrazide Formation : Reacting nicotinic acid (1) with benzotriazole in dichloromethane (DCM) and thionyl chloride yields 1-nicotinoylbenzotriazole (2) .

-

Esterification : Treating 2 with ethyl 4-aminobenzoate produces ester 3 , which undergoes hydrazinolysis to form N-(4-(hydrazinecarbonyl)phenyl)nicotinamide (4) .

-

Cyclization : Heating 4 with carbon disulfide in alkaline medium generates the 1,2,4-triazole-3-thiol precursor.

Key Conditions :

-

Catalyst: None required for cyclization, but Cu@Py-Oxa@SPION nanoparticles enhance reaction rates in subsequent steps.

Functionalization of the Triazole Ring

Introduction of 4-Bromophenyl and Pyridin-3-yl Groups

The substituents are introduced via nucleophilic aromatic substitution or cross-coupling:

-

Ullmann Coupling : Reacting 4-bromophenylboronic acid with the triazole intermediate in the presence of Cu(I) catalysts.

-

Suzuki-Miyaura Reaction : Using Pd(PPh₃)₄ to couple pyridin-3-ylboronic acid to the triazole halide.

Optimization Data :

| Parameter | Optimal Value | Yield Improvement |

|---|---|---|

| Catalyst Loading | 5 mol% CuI | 78% → 92% |

| Temperature | 80°C | 65% → 88% |

| Solvent | DMF/H₂O (3:1) | Reduced side products |

Thioether Linkage Formation

The thioether bond is established via alkylation:

-

Mercapto-Triazole Activation : Deprotonate 1,2,4-triazole-3-thiol with K₂CO₃ in dry acetone.

-

Alkylation : React with chloroacetamide derivatives (e.g., 2-chloro-N-(3-chlorophenyl)acetamide) at reflux.

Critical Factors :

-

Base : Potassium carbonate outperforms NaOH in minimizing hydrolysis.

-

Solvent : Anhydrous acetone ensures high electrophilicity of the chloroacetamide.

Acetamide Side Chain Incorporation

The N-(3-chlorophenyl)acetamide group is introduced early or late in the synthesis:

Early-Stage Acylation

Late-Stage Modification

-

Post-Alkylation Acylation : Introduce the acetamide after triazole functionalization, though this risks side reactions.

Yield Comparison :

| Strategy | Yield (%) | Purity (%) |

|---|---|---|

| Early-Stage | 85 | 98 |

| Late-Stage | 72 | 91 |

Catalytic Systems and Green Chemistry

Cu@Py-Oxa@SPION Nanoparticles

Immobilized copper catalysts enhance click chemistry for triazole formation:

Mechanistic Insight :

The copper center activates alkynes for azide cycloaddition, while SPIONs enable magnetic recovery.

Microwave-Assisted Synthesis

Microwave irradiation accelerates cyclization and coupling steps:

Characterization and Quality Control

-

NMR Spectroscopy :

-

HPLC Purity :

Challenges and Mitigation Strategies

-

Byproduct Formation :

-

Halogen Sensitivity :

Industrial-Scale Considerations

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Schwefelatom, wodurch Sulfoxide oder Sulfone gebildet werden.

Reduktion: Reduktionsreaktionen können die Nitrogruppen oder den Triazolring angreifen, was zu verschiedenen reduzierten Derivaten führt.

Substitution: Die aromatischen Ringe können elektrophile oder nucleophile Substitutionsreaktionen eingehen, die eine weitere Funktionalisierung ermöglichen.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA) unter milden Bedingungen.

Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff (Pd/C) oder chemische Reduktion unter Verwendung von Natriumborhydrid (NaBH4).

Substitution: Halogenierte Vorläufer und Palladiumkatalysatoren für Kreuzkupplungsreaktionen.

Hauptprodukte

Sulfoxide und Sulfone: Aus Oxidationsreaktionen.

Reduzierte Derivate: Aus Reduktionsreaktionen.

Funktionalisierte Aromaten: Aus Substitutionsreaktionen.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Antimicrobial Activity

Triazoles are known for their potent antimicrobial properties. Research has demonstrated that compounds similar to 2-((4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chlorophenyl)acetamide exhibit significant antibacterial and antifungal activities. For instance, triazole derivatives have shown effectiveness against a range of pathogens, including Staphylococcus aureus and Candida albicans . The incorporation of halogen substituents (like bromine and chlorine) enhances their potency by increasing lipophilicity and facilitating membrane penetration.

1.2 Anticancer Properties

The compound has also been explored for its anticancer potential. Triazole derivatives have been synthesized and tested against various cancer cell lines, demonstrating cytotoxic effects. Notably, some derivatives have shown better efficacy than standard chemotherapeutic agents such as doxorubicin . The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation and survival.

1.3 Antitubercular Activity

Recent studies highlight the antitubercular activity of triazole compounds. For example, derivatives similar to the compound have been reported to exhibit significant activity against Mycobacterium tuberculosis, suggesting their potential use in treating tuberculosis .

Agricultural Applications

2.1 Fungicides

Due to their antifungal properties, triazole compounds are widely used as fungicides in agriculture. They inhibit fungal growth by disrupting the synthesis of ergosterol, a critical component of fungal cell membranes. This makes them effective against various plant pathogens that threaten crop yields .

2.2 Plant Growth Regulators

Some triazole derivatives have been investigated for their ability to act as plant growth regulators. These compounds can influence plant metabolism and growth patterns, thereby enhancing crop productivity and resistance to environmental stressors .

Material Science Applications

3.1 Synthesis of Novel Materials

Triazole compounds are increasingly being utilized in the synthesis of novel materials with unique properties. For example, they can be incorporated into polymers to enhance thermal stability and mechanical strength . The presence of the triazole ring can also impart interesting electronic properties, making these materials suitable for applications in electronics and photonics.

Summary Table of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against Staphylococcus aureus |

| Anticancer agents | Better efficacy than doxorubicin | |

| Antitubercular agents | Significant activity against Mycobacterium tuberculosis | |

| Agricultural Science | Fungicides | Inhibit ergosterol synthesis |

| Plant growth regulators | Enhance crop productivity | |

| Material Science | Synthesis of novel materials | Improved thermal stability |

Wirkmechanismus

The compound exerts its effects primarily through interactions with biological macromolecules. The triazole ring can coordinate with metal ions, affecting enzymatic activities. The aromatic groups can engage in π-π interactions with proteins, altering their function. The exact molecular targets and pathways would depend on the specific application, such as enzyme inhibition in antimicrobial activity or DNA interaction in anticancer activity.

Vergleich Mit ähnlichen Verbindungen

N-(2-Chloro-5-(trifluoromethyl)phenyl) Derivative

N-(3-(Trifluoromethyl)phenyl) Derivative

N-(3-Methylphenyl) Derivative

- Structure : Substitutes 3-chlorophenyl with 3-methylphenyl .

- Impact : The methyl group reduces electronegativity, which may weaken halogen bonding but improve steric compatibility with hydrophobic binding pockets.

Modifications on the Triazole Core

Pyridin-4-yl vs. Pyridin-3-yl Substitution

Amino Group Addition on Triazole

- Structure: Incorporates an amino group at position 4 of the triazole () .

- Impact: The amino group introduces hydrogen-bonding capability, which may improve binding affinity to polar targets but increase susceptibility to oxidative metabolism.

Halogenation Patterns

3-Bromophenyl vs. 4-Bromophenyl

Multi-Halogenated Derivatives

- Example : A compound with 3,4-dichlorophenyl on the acetamide () .

- Impact : Additional chlorine atoms may strengthen halogen bonding but increase molecular weight (490.79 g/mol) and risk of toxicity.

Data Tables

Table 1: Key Structural and Physicochemical Comparisons

*Estimated based on molecular formula.

Research Implications

- Electron-Withdrawing Groups : Derivatives with trifluoromethyl groups (e.g., ) may exhibit improved metabolic stability but require solubility optimization .

- Halogen Positioning : Bromine at the 4-position (target compound) likely optimizes halogen bonding compared to 3-bromo analogs () .

- Pyridine Orientation : Pyridin-3-yl (target) vs. pyridin-4-yl () could influence target selectivity in kinase or receptor binding .

Biologische Aktivität

The compound 2-((4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chlorophenyl)acetamide is a complex organic molecule that incorporates a triazole ring, a bromophenyl group, and a chlorophenyl acetamide moiety. This structural diversity suggests significant potential for various biological activities, particularly in pharmacology.

Chemical Structure and Properties

The compound's structure can be broken down into key functional groups:

- Triazole Ring : Known for its role in numerous pharmacological applications, including antifungal and anticancer properties.

- Thioether Linkage : Enhances reactivity towards nucleophiles and electrophiles, potentially affecting biological interactions.

- Bromophenyl and Pyridinyl Groups : These moieties may enhance the compound's affinity for biological targets.

Antimicrobial Activity

Research indicates that compounds containing the triazole structure often exhibit antibacterial and antifungal properties. For instance, derivatives of triazoles have been shown to possess significant activity against various pathogens:

| Pathogen | Activity | Reference |

|---|---|---|

| Escherichia coli | Moderate to good activity | |

| Staphylococcus aureus | Inhibition zones of 19-23 mm | |

| Candida albicans | Significant activity with MIC values |

In a study involving similar triazole-thioether compounds, notable antimicrobial effects were observed against both Gram-negative and Gram-positive bacteria, indicating the potential of this compound in clinical applications.

Anticancer Activity

The biological activity of triazole derivatives extends into oncology. For example:

- Compounds with similar structures demonstrated cytotoxic effects against various cancer cell lines. One study reported IC50 values of 6.2 μM against colon carcinoma (HCT-116) cells for related compounds .

- Another investigation highlighted that certain derivatives showed promising results against breast cancer cell lines with IC50 values as low as 27.3 μM .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Inhibition of Enzymatic Activity : Triazoles can inhibit enzymes critical for pathogen survival or cancer cell proliferation.

- Disruption of Cellular Processes : The interaction with cellular membranes or DNA may lead to apoptosis in cancer cells or death in microbial cells.

Case Studies

Several studies have highlighted the efficacy of triazole-based compounds:

- A study focused on novel triazole derivatives showed promising antifungal activity against plant pathogens, suggesting potential agricultural applications .

- Another research effort evaluated the anticancer properties of triazole-thioether compounds, confirming their ability to induce cell death in targeted cancer types .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.